molecular formula C24H16BrClN2O3 B14093973 1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14093973
M. Wt: 495.7 g/mol
InChI Key: YUBNLAHSCQKXQJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with various substituents such as bromophenyl, chloro, methyl, and pyridinylmethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor such as a chalcone derivative. The reaction is typically carried out in the presence of a base and a solvent like ethanol.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction with an appropriate amine derivative. This step often requires a catalyst and elevated temperatures to proceed efficiently.

    Functional Group Substitution: The bromophenyl, chloro, and methyl groups are introduced through substitution reactions using corresponding halogenated reagents. These reactions are typically carried out under reflux conditions with solvents like chloroform or methanol.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reagents used. Common reagents include halogenated compounds and organometallic reagents.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to introduce various substituents and assemble the final compound.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Interact with Receptors: The compound can interact with cellular receptors, leading to changes in cell signaling and function.

    Induce Apoptosis: In cancer cells, the compound has been shown to induce apoptosis (programmed cell death) by activating specific pathways involved in cell death.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    4-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: This compound shares a similar pyrrole core but differs in the substituents and overall structure.

    4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazole: This compound has a pyrazole ring instead of a chromeno-pyrrole core, leading to different chemical and biological properties.

    3-(4-Bromophenyl)-1-pyridin-2-ylprop-2-en-1-one: This compound has a simpler structure with fewer functional groups, making it less versatile in terms of chemical reactivity and biological activity.

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C24H16BrClN2O3

Molecular Weight

495.7 g/mol

IUPAC Name

1-(4-bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H16BrClN2O3/c1-13-9-19-17(10-18(13)26)22(29)20-21(15-4-6-16(25)7-5-15)28(24(30)23(20)31-19)12-14-3-2-8-27-11-14/h2-11,21H,12H2,1H3

InChI Key

YUBNLAHSCQKXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Br)CC5=CN=CC=C5

Origin of Product

United States

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